molecular formula C14H8F3N5S B12377137 5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile

5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile

Cat. No.: B12377137
M. Wt: 335.31 g/mol
InChI Key: HRPOFNGLAQYGDC-UHFFFAOYSA-N
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Description

5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a triazole ring

Preparation Methods

The synthesis of 5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile typically involves multiple steps. One common method involves the formation of the thiazole ring through a cyclization reaction. For instance, starting with p-trifluoromethylaniline, a diazotization reaction can be performed to form a ring with ethyl 2,3-dicyanopropionate under weakly acidic conditions. This is followed by chlorination and decarboxylation to obtain the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thiazole and triazole rings can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated thiazoles and triazoles, such as fluoxetine and celecoxib. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C14H8F3N5S

Molecular Weight

335.31 g/mol

IUPAC Name

5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile

InChI

InChI=1S/C14H8F3N5S/c1-7-11(12-10(6-18)20-22-21-12)19-13(23-7)8-2-4-9(5-3-8)14(15,16)17/h2-5H,1H3,(H,20,21,22)

InChI Key

HRPOFNGLAQYGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=NNN=C3C#N

Origin of Product

United States

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